Cas no 2090930-12-2 ((4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone)

(4-Amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-λ6-sulfanylone is a specialized organosulfur compound featuring a sulfoximine functional group, which is notable for its unique electronic and steric properties. The presence of both bromo and chloro substituents on the phenyl ring enhances its reactivity in cross-coupling and substitution reactions, while the cyclopropylimino moiety contributes to stereoelectronic stabilization. This compound is particularly valuable in medicinal chemistry and agrochemical research as a versatile intermediate for constructing complex heterocycles or modifying bioactive molecules. Its λ6-sulfur center offers distinct reactivity patterns compared to traditional sulfoxides or sulfonamides, enabling selective transformations. The amino group further provides a handle for derivatization, making it a flexible building block for targeted synthesis.
(4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone structure
2090930-12-2 structure
Product name:(4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone
CAS No:2090930-12-2
MF:C9H10BrClN2OS
MW:309.610498905182
CID:5238898

(4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone
    • Inchi: 1S/C9H10BrClN2OS/c10-6-3-8(12)7(11)4-9(6)15(13,14)5-1-2-5/h3-5,13H,1-2,12H2
    • InChI Key: RPURGKUORIIEHL-UHFFFAOYSA-N
    • SMILES: O=S(C1CC1)(C1C(Br)=CC(N)=C(Cl)C=1)=N

Experimental Properties

  • Density: 1.94±0.1 g/cm3(Predicted)
  • Boiling Point: 418.0±55.0 °C(Predicted)

(4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-308997-1g
[(4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
2090930-12-2
1g
$0.0 2023-09-05
Enamine
EN300-308997-1.0g
[(4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
2090930-12-2
1.0g
$0.0 2023-02-26

Additional information on (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone

Introduction to (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone (CAS No. 2090930-12-2)

(4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone, with the CAS number 2090930-12-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further investigation in drug discovery and molecular chemistry.

The molecular structure of (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of an amino group at the 4-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position of the phenyl ring introduces a high degree of substitution, which can influence its interactions with biological targets. Additionally, the cyclopropyl group and the lambda6-sulfanylone moiety add further complexity to its chemical behavior, making it a compound of interest for synthetic chemists and biologists alike.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicinal chemistry. The (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone structure is particularly intriguing due to its ability to form multiple hydrogen bonds and engage in π-stacking interactions, which are crucial for drug-receptor binding. These properties have made it a focus of study in the design of small-molecule inhibitors and activators.

One of the most exciting areas of research involving (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone is its potential as a scaffold for developing new therapeutic agents. Studies have shown that compounds with similar structural features can interact with various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The amino group, in particular, serves as a versatile handle for further functionalization, allowing researchers to tailor the molecule's properties to specific biological targets.

The bromine and chlorine substituents on the phenyl ring also play a critical role in determining the compound's reactivity and selectivity. These halogen atoms can participate in electrophilic aromatic substitution reactions, enabling the synthesis of derivatives with enhanced biological activity. Moreover, they can serve as anchors for further chemical modifications, such as coupling reactions or cross-linking strategies, which are essential for drug development.

Recent advances in computational chemistry have facilitated the rapid screening of such compounds for their potential therapeutic effects. Molecular modeling techniques have been used to predict how (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone might interact with various proteins and enzymes, providing insights into its mechanism of action. These studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in disease pathways.

Another area where this compound has shown promise is in the development of probes for biochemical assays. Its unique structural features make it an excellent candidate for designing high-affinity ligands that can bind to specific biomolecules. Such probes are invaluable tools for understanding cellular processes and identifying new drug targets.

The synthesis of (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to access complex structures like this one with greater ease than ever before.

In conclusion, (4-amino-2-bromo-5-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone is a fascinating compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it a valuable tool for developing new drugs and understanding biological processes at a molecular level. As research continues to uncover new applications for this compound, it is likely to remain a key player in the field of chemical biology.

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